5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is known for its biological activities, and a fluorophenyl group that can enhance its chemical properties.
Preparation Methods
The synthesis of 5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 3-fluorobenzaldehyde with 3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using advanced catalysts or continuous flow reactors.
Chemical Reactions Analysis
5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol or thioether.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown promise in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group and has shown similar biological activities.
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13FN2O2S2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H13FN2O2S2/c15-11-3-1-2-10(8-11)9-12-13(18)17(14(20)21-12)16-4-6-19-7-5-16/h1-3,8-9H,4-7H2/b12-9- |
InChI Key |
MLQMKIJFYDHASV-XFXZXTDPSA-N |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.